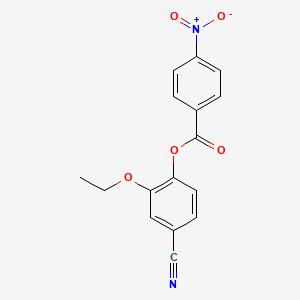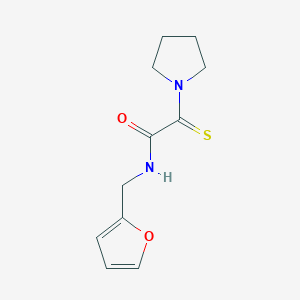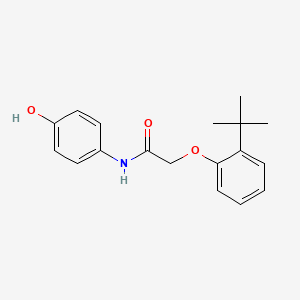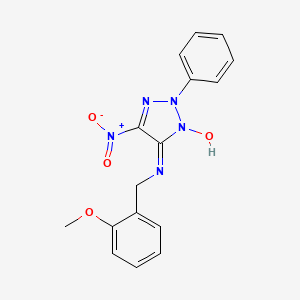![molecular formula C27H30N4O5 B4201963 (3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B4201963.png)
(3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
Descripción general
Descripción
(3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core aromatic structure. The process may include:
Nitration: Introduction of the nitro group into the aromatic ring using concentrated nitric acid and sulfuric acid.
Acylation: Attachment of the 3,4-dimethoxybenzoyl group via Friedel-Crafts acylation using aluminum chloride as a catalyst.
Piperazine Introduction: Incorporation of the piperazine ring through nucleophilic substitution reactions.
Final Coupling: Coupling of the intermediate compounds to form the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethoxybenzoic acid: Shares the 3,4-dimethoxybenzoyl group but lacks the piperazine and nitro functionalities.
1-(3,4-Dimethoxybenzoyl)piperidine: Contains the 3,4-dimethoxybenzoyl group and a piperidine ring instead of piperazine.
2-nitroaniline: Contains the nitro and aniline groups but lacks the 3,4-dimethoxybenzoyl and piperazine functionalities.
Uniqueness
(3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-19(20-7-5-4-6-8-20)28-23-18-22(10-11-24(23)31(33)34)29-13-15-30(16-14-29)27(32)21-9-12-25(35-2)26(17-21)36-3/h4-12,17-19,28H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJKJTTWQRRUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B4201881.png)

![ethyl 1-{N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4201897.png)
![6-methyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4201903.png)

![1-(4-tert-butylphenoxy)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4201921.png)
![methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B4201922.png)

![N-benzyl-3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B4201929.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4201937.png)


![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4201952.png)
![4-[(2-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4201970.png)
